
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one with an amine source, such as ammonia or an amine derivative, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mécanisme D'action
The mechanism by which 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and derivative of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole
- 5-Amino-2-methylphenol
- 3-Aminopyrazole
Uniqueness
Compared to similar compounds, 5-Amino-4-methyl-1-(3-methylbutyl)-1,2-dihydropyridin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridinone core and specific substituents make it a versatile building block for various applications .
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
5-amino-4-methyl-1-(3-methylbutyl)pyridin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-8(2)4-5-13-7-10(12)9(3)6-11(13)14/h6-8H,4-5,12H2,1-3H3 |
Clé InChI |
FMFSGHIAYQLKAA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)N(C=C1N)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



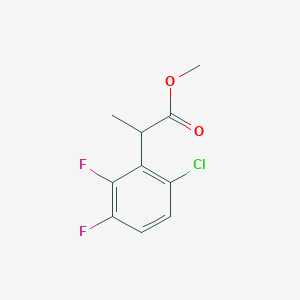

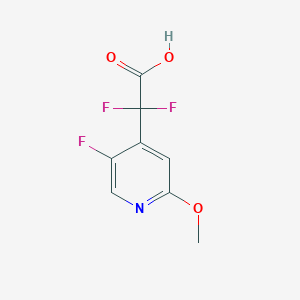
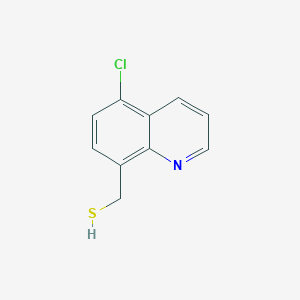
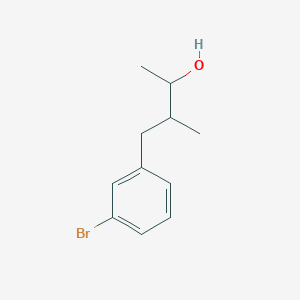



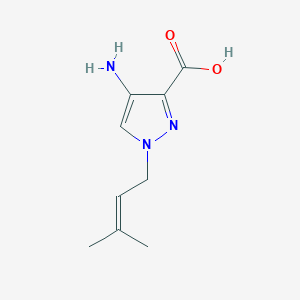
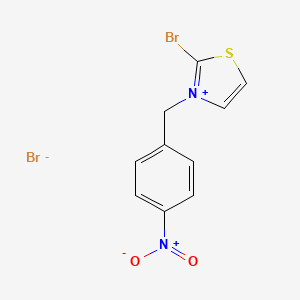
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074801.png)
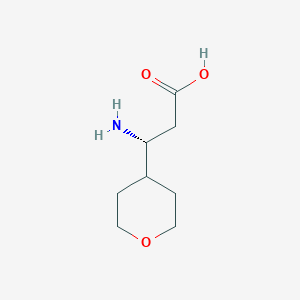
![[5-Chloro-2-(difluoromethoxy)phenyl]methanesulfonyl chloride](/img/structure/B13074809.png)
